molecular formula C4H10Cl2N6 B7982739 pyridazine-3,4,5,6-tetramine;dihydrochloride

pyridazine-3,4,5,6-tetramine;dihydrochloride

Cat. No.: B7982739
M. Wt: 213.07 g/mol
InChI Key: XAPMYFAZLURTCH-UHFFFAOYSA-N
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Description

Pyridazine-3,4,5,6-tetramine dihydrochloride is a nitrogen-rich heterocyclic compound characterized by a pyridazine core substituted with four amine groups and stabilized as a dihydrochloride salt. For instance, GTS-21 ((E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3′-bipyridine dihydrochloride) demonstrates agonist activity at α-7 nicotinic acetylcholine receptors (α-7 nAChRs) and efficacy in memory and learning models . Similarly, trientine dihydrochloride (triethylene tetramine dihydrochloride) is a copper-chelating agent used in Wilson’s disease, highlighting the versatility of dihydrochloride salts in medicinal chemistry . The dihydrochloride moiety often enhances solubility and stability, as seen in pyridazinone derivatives where HCl salt formation increased solubility by 20-fold .

Properties

IUPAC Name

pyridazine-3,4,5,6-tetramine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6.2ClH/c5-1-2(6)4(8)10-9-3(1)7;;/h(H4,5,8,10)(H4,6,7,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPMYFAZLURTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1N)N)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridazine-3,4,5,6-tetramine dihydrochloride typically involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds. One common method is the reaction of hydrazine hydrate with 1,4-diketones under acidic conditions to form the pyridazine ring . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of pyridazine-3,4,5,6-tetramine dihydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

pyridazine-3,4,5,6-tetramine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as hydroxyl, alkyl, or halogen groups. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of pyridazine-3,4,5,6-tetramine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the pyridazine derivative .

Comparison with Similar Compounds

GTS-21 Dihydrochloride

  • Structure : Contains a tetrahydrobipyridine core with a benzylidene substituent and two methoxy groups.
  • Pharmacology : Acts as an α-7 nAChR agonist, showing cognitive-enhancing effects in preclinical models .
  • Key Difference : Unlike pyridazine-3,4,5,6-tetramine, GTS-21’s bipyridine scaffold and methoxy substituents likely influence receptor binding specificity.

2,4,5,6-Tetraaminopyrimidine Dihydrochloride

  • Structure : A pyrimidine ring with four amine groups, analogous to the pyridazine-tetramine core.
  • Applications : Used in synthetic chemistry for nucleobase analogs and coordination complexes .
  • Key Difference : Pyrimidine vs. pyridazine ring alters electronic properties and hydrogen-bonding capacity.

Trientine Dihydrochloride

  • Structure: A linear tetraamine (N,N’-bis(2-aminoethyl)-1,2-ethanediamine) stabilized as a dihydrochloride salt.
  • Pharmacology: Chelates copper in Wilson’s disease, forming stable copper complexes via its four amino groups .
  • Key Difference : Lack of aromaticity distinguishes it from pyridazine derivatives, reducing CNS penetration but enhancing metal-binding efficacy.

Pharmacological and Chemical Properties

Compound Core Structure Solubility Key Activity Applications
Pyridazine-3,4,5,6-tetramine dihydrochloride Pyridazine with four amines Likely moderate (HCl salt improves solubility) Unknown; potential for coordination or CNS activity Under investigation (inferred)
GTS-21 dihydrochloride Bipyridine Enhanced by HCl salt α-7 nAChR agonist Cognitive disorders
Trientine dihydrochloride Linear tetraamine High (hygroscopic) Copper chelation Wilson’s disease
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride Pyrazolo-pyridine Data limited Probable kinase inhibition (structural analogy) Preclinical studies

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